molecular formula C12H14ClNO2 B4657053 2-(4-chloro-3-methylphenoxy)-N-(prop-2-en-1-yl)acetamide

2-(4-chloro-3-methylphenoxy)-N-(prop-2-en-1-yl)acetamide

Cat. No.: B4657053
M. Wt: 239.70 g/mol
InChI Key: GEJJVPWKVNDMHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chloro-3-methylphenoxy)-N-(prop-2-en-1-yl)acetamide is a phenoxy acetamide derivative characterized by a 4-chloro-3-methylphenoxy group linked to an acetamide scaffold, with a prop-2-en-1-yl (allyl) substituent on the nitrogen atom. The presence of electron-withdrawing (chloro) and hydrophobic (methyl) groups on the phenoxy ring may enhance binding affinity to biological targets, while the allyl group could influence metabolic stability or molecular interactions .

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-3-6-14-12(15)8-16-10-4-5-11(13)9(2)7-10/h3-5,7H,1,6,8H2,2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJJVPWKVNDMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NCC=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(prop-2-en-1-yl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3-methylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.

    Amidation Reaction: The phenoxy intermediate is then reacted with an amine, such as allylamine, under suitable conditions to form the final acetamide product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and solvent systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the prop-2-en-1-yl group.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

    Substitution: The chlorine atom on the phenoxy ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-chloro-3-methylphenoxy)-N-(prop-2-en-1-yl)acetamide could be used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits biological activity such as antimicrobial or anticancer properties.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(prop-2-en-1-yl)acetamide would depend on its specific biological activity. If it acts as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activities

The following table summarizes key structural analogs of 2-(4-chloro-3-methylphenoxy)-N-(prop-2-en-1-yl)acetamide, their substituents, and reported biological activities:

Compound Name Substituents on Phenoxy Ring N-Substituent Biological Activity Reference
7c () 4-Cl, 3-Me Quinazolin-6-yl Anticancer (HCT-1, MCF-7)
RKS-1 () 2-MeO, 4-allyl 2-Me-phenyl Analgesic, anti-inflammatory (COX-2 inhibition)
7d () 2-F Thiadiazol-2-yl Cytotoxic (Caco-2 IC₅₀: 1.8 µM)
4a–e () 4-Cl, 3-Me Thiazolidin-3-yl Antimicrobial, antifungal
5a–m () Variable alkoxy Benzothiazol-2-yl Anticancer (broad spectrum)
Key Observations:
  • Phenoxy Ring Modifications: Chloro and methyl groups at positions 4 and 3 (as in 7c and 4a–e) correlate with enhanced anticancer and antimicrobial activities, likely due to increased lipophilicity and target binding . Fluoro substituents (e.g., 7d) improve cytotoxicity, suggesting halogen electronegativity plays a role in DNA intercalation or enzyme inhibition .
  • N-Substituent Impact :

    • Allyl groups (as in the target compound) are rare in the evidence but may enhance bioavailability due to their unsaturated bond, as seen in RKS-1’s anti-inflammatory activity .
    • Heterocyclic N-substituents (e.g., quinazolinyl, thiadiazolyl) improve target specificity, particularly in cancer cell lines .

Structure-Activity Relationships (SAR)

Phenoxy Substituents: Chloro Groups: Essential for antimicrobial and anticancer activity; removal reduces potency (e.g., compound 47–50 in lack chloro and show weaker antifungal activity) . Methyl Groups: Enhance membrane permeability, as seen in 7c’s superior activity over non-methylated analogs .

N-Substituents: Allyl Groups: May confer metabolic resistance due to reduced oxidative susceptibility, as inferred from RKS-1’s stability . Heterocycles: Thiadiazole and quinazolinone moieties improve binding to enzymes like COX-2 or HCV NS5B .

Biological Activity

2-(4-chloro-3-methylphenoxy)-N-(prop-2-en-1-yl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H14ClNO2
  • Molecular Weight : 239.70 g/mol
  • CAS Number : 7399-59-9
  • Density : 1.255 g/cm³
  • Boiling Point : 389.5°C at 760 mmHg

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The chloro-substituted phenoxy group is believed to enhance lipophilicity, facilitating membrane penetration and subsequent biological effects.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. A study screening various chloroacetamides found that those with halogenated phenyl rings demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

CompoundActivity Against S. aureusActivity Against E. coliActivity Against C. albicans
This compoundModerateLess EffectiveModerate

Anticancer Activity

In vitro studies have shown that derivatives of acetamides, including those with similar substituents, can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with electron-donating groups have been noted to enhance cytotoxicity against liver carcinoma cells (HEPG2) .

CompoundIC50 (µM)Cell Line
This compoundTBDHEPG2

Study on Antimicrobial Properties

A recent study focused on the antimicrobial potential of synthesized N-substituted phenyl chloroacetamides, where the presence of the chloro group was linked to enhanced activity against Gram-positive bacteria . This suggests a promising avenue for further exploration of similar compounds in treating bacterial infections.

Cytotoxicity Investigation

Another investigation evaluated the cytotoxicity of related compounds using the MTT assay, revealing that structural modifications significantly impacted their anticancer activity. The study highlighted the importance of substituent positioning on the aromatic ring in determining biological effectiveness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chloro-3-methylphenoxy)-N-(prop-2-en-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-chloro-3-methylphenoxy)-N-(prop-2-en-1-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.